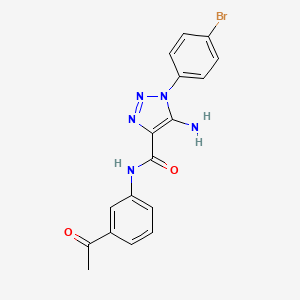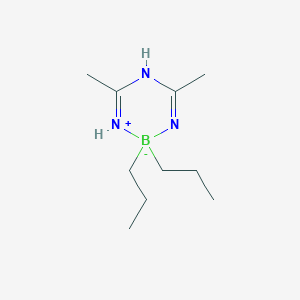
N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that its anticancer activity is due to its ability to induce apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide has a low toxicity profile and does not cause significant adverse effects on normal cells. However, further studies are required to determine its long-term effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high selectivity towards cancer cells, which reduces the risk of damaging normal cells. However, its low solubility in water and poor stability under certain conditions can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide. One potential direction is to investigate its potential as a drug delivery system for targeted cancer therapy. Another direction is to explore its potential as a catalyst for various chemical reactions. Additionally, further studies are required to determine its long-term effects on human health and its potential applications in other fields such as materials science.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 4-bromoaniline with ethyl acetoacetate followed by the addition of hydrazine hydrate and acetic anhydride. The reaction mixture is then treated with triethylamine and chloroacetyl chloride to obtain the final product.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. Additionally, it has also been investigated for its potential use as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O2/c1-10(24)11-3-2-4-13(9-11)20-17(25)15-16(19)23(22-21-15)14-7-5-12(18)6-8-14/h2-9H,19H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPKSLHKKEVGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5155218.png)

![4-{5-[(4-benzyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}morpholine bis(trifluoroacetate)](/img/structure/B5155225.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-biphenylcarboxamide](/img/structure/B5155229.png)
![3-chloro-4-({1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(2-methoxyethyl)benzamide](/img/structure/B5155241.png)
![N-[3-(1-piperidinylcarbonyl)phenyl]-2-furamide](/img/structure/B5155243.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-[(3,5,6-trimethyl-2-pyrazinyl)methyl]methanamine](/img/structure/B5155248.png)
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5155253.png)
![1-[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5155270.png)



![N-[5-(1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5155288.png)
